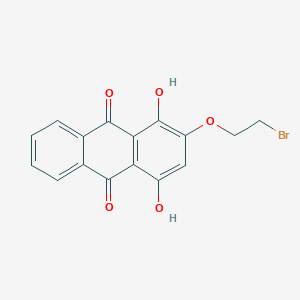

2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione

Description

2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione is an anthraquinone derivative characterized by a planar anthracene-9,10-dione core. The molecule features hydroxyl groups at positions 1 and 4, critical for hydrogen bonding and redox activity, and a 2-bromoethoxy substituent at position 2. This structural motif is designed to enhance biological activity, particularly in anticancer applications, by combining intercalation (via the planar anthraquinone core) and alkylation (via the bromoethoxy side chain) mechanisms.

Properties

CAS No. |

61556-32-9 |

|---|---|

Molecular Formula |

C16H11BrO5 |

Molecular Weight |

363.16 g/mol |

IUPAC Name |

2-(2-bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H11BrO5/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2 |

InChI Key |

QSTOTEQJVVHXOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthracene-9,10-dione with 2-bromoethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the anthracene derivative react with the bromoethanol to form the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, which can alter the electronic properties of the compound.

Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve a polar aprotic solvent and a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation could produce quinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the development of antitumor agents. Research indicates that derivatives of 1,4-dihydroxy-9,10-anthraquinone exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that modifications at the C-1 and C-4 positions of the anthraquinone structure enhance cytotoxicity. Specifically, compounds with hydroxy groups at these positions are crucial for their antitumor efficacy .

Case Study: Antitumor Activity

A study synthesized several derivatives of 2-(1-hydroxyalkyl)-1,4-dihydroxy-9,10-anthraquinones and evaluated their activity against L1210 leukemia cells. The results indicated that compounds with shorter alkyl chains (1-6 carbon atoms) exhibited increased cytotoxicity compared to those with longer chains . For example:

- 2-(1-Hydroxyethyl)-DHAQ : ED50 = 1.9 µg/ml

- 2-(1-Hydroxypentyl)-DHAQ : ED50 = 23.7 µg/ml

These findings suggest that the structural modifications can be strategically utilized to design more effective anticancer drugs.

Materials Science Applications

In materials science, 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione is utilized in the synthesis of organic semiconductors and photonic materials. Its ability to undergo photochemical reactions makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Organic Photovoltaics

Research has indicated that incorporating anthraquinone derivatives into polymer matrices can enhance charge transport properties and light absorption. A study demonstrated that devices fabricated with these materials exhibited improved efficiency in converting solar energy into electrical energy due to their favorable electronic properties .

Analytical Chemistry Applications

The compound is also significant in analytical chemistry, particularly in chromatographic methods for separating and analyzing complex mixtures. Its derivatives can be effectively analyzed using high-performance liquid chromatography (HPLC), which allows for the precise determination of purity and identification of impurities.

Case Study: HPLC Method Development

A recent study optimized a reverse-phase HPLC method for analyzing anthraquinone derivatives, including 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione. The method utilized acetonitrile and water as solvents and demonstrated high resolution and sensitivity for detecting trace amounts of the compound in pharmaceutical formulations . The developed method is scalable and applicable for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and anthracene moieties. For example, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Anthraquinone Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The bromoethoxy group (–OCH₂CH₂Br) in the target compound is less electron-withdrawing than chlorine in nitrogen mustards (e.g., 5h–5l) but more reactive than amino groups (e.g., butylamino in ). This balance may moderate alkylation kinetics.

Key Observations :

Biological Activity

The compound 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione is characterized by the anthraquinone backbone with hydroxyl groups at positions 1 and 4 and a bromoethoxy substituent. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of anthraquinone derivatives. For instance, compounds similar to 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione have been shown to induce apoptosis in cancer cells by targeting key cellular pathways:

- Mechanism of Action : Anthraquinones can intercalate into DNA, leading to strand breaks and ultimately triggering apoptotic pathways. They also inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Targeting Tumor Cells : Research indicates that these compounds can bind to tumor-associated NADH oxidase (tNOX), which plays a role in cancer cell metabolism and survival. By downregulating tNOX activity, they can enhance apoptosis in cancer cells .

Antimicrobial Activity

In addition to their anticancer properties, anthraquinone derivatives have demonstrated significant antimicrobial activity:

- Bacteriostatic Effects : Studies have shown that derivatives exhibit bacteriostatic effects against various Gram-positive and Gram-negative bacteria. The presence of specific functional groups can enhance this activity under different conditions (e.g., light irradiation) which affects the compound's reactivity and efficacy .

- Structure-Activity Relationship : The antimicrobial potency is often linked to the chemical structure. For example, the presence of halogen substituents (like bromine) may influence the compound's ability to penetrate bacterial membranes .

Case Studies

Several case studies provide insights into the biological efficacy of anthraquinone derivatives:

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various anthraquinone derivatives on prostate cancer cell lines using SRB assays. Compounds showed varying degrees of inhibition with some achieving GI50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, specific derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the anthraquinone structure resulted in enhanced bactericidal activity .

Data Tables

The following table summarizes key findings related to the biological activities of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione and its analogs:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step alkylation or etherification reactions. For example, bromoethoxy groups are introduced via nucleophilic substitution of hydroxyl groups on the anthraquinone core. Key steps include nitration, halogenation (e.g., bromination), and etherification under anhydrous conditions with catalysts like K₂CO₃. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Characterization via melting point analysis (e.g., derivatives show melting points between 73–123°C) and spectroscopic methods (¹H/¹³C NMR) confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent environments (e.g., bromoethoxy protons resonate at δ 3.6–4.3 ppm, aromatic protons at δ 7.2–8.5 ppm) .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .

- FTIR : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the DNA-binding mechanism of this compound?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromicity or bathochromic shifts in λmax upon DNA addition to assess intercalation .

- Fluorescence Quenching : Measure changes in anthraquinone fluorescence (λex = 520 nm) when titrated with DNA or G-quadruplex sequences .

- Docking Studies : Use software like AutoDock to model interactions with DNA grooves or telomeric regions .

Q. How should contradictory cytotoxicity data (e.g., varying IC50 values across cell lines) be addressed?

- Methodological Answer :

- Purity Validation : Re-examine compound purity via HPLC (>95%) to rule out impurities .

- Structural Analogs : Compare with derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify substituent effects on activity .

- Replication : Repeat assays in triplicate using standardized protocols (e.g., MTT assay with 72-hour exposure in MDA-MB-231 or Hep-G2 cells) .

Q. What strategies optimize this compound’s efficacy as a telomerase inhibitor?

- Methodological Answer :

- Side-Chain Modifications : Introduce piperidine or morpholino termini to enhance DNA minor groove binding (e.g., IC50 = 4–11 µM for telomerase inhibition) .

- Diamine Substitution : Use ipso substitution of fluorine atoms with diamines to improve solubility and target affinity .

- SAR Studies : Systematically vary bromoethoxy chain length and compare IC50 trends in L1210 leukemia models .

Application-Oriented Questions

Q. How can this compound be adapted as a fluorescent probe for biological imaging?

- Methodological Answer :

- Solvent Optimization : Test fluorescence intensity in polar vs. non-polar solvents (e.g., DMSO vs. ethanol) to maximize quantum yield .

- Conjugation : Link to COF-BA frameworks for selective cis-diol detection (e.g., 1,2-dihydroxyanthracene-9,10-dione uptake: 177.95 mg/g) .

- Cell Permeability : Modify lipophilicity via esterification or PEGylation for live-cell imaging .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.